molecular formula C15H16N2O2 B183692 Ethyl 4-(pyridin-3-ylmethylamino)benzoate CAS No. 25927-68-8

Ethyl 4-(pyridin-3-ylmethylamino)benzoate

Cat. No. B183692
CAS RN: 25927-68-8
M. Wt: 256.3 g/mol
InChI Key: HZJRQFQMZRHMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(pyridin-3-ylmethylamino)benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is also known as Ethyl 4-(3-pyridylmethylamino)benzoate or Ethyl 4-(3-pyridylmethyl)aminobenzoate. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.

Scientific Research Applications

Ethyl 4-(pyridin-3-ylmethylamino)benzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the development of drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of Ethyl 4-(pyridin-3-ylmethylamino)benzoate involves its interaction with the active site of target enzymes. It acts as a reversible inhibitor by binding to the enzyme's catalytic site through hydrogen bonding and hydrophobic interactions. This leads to a decrease in the enzyme's activity, which can have therapeutic implications.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 4-(pyridin-3-ylmethylamino)benzoate exhibits low toxicity and has no significant side effects at therapeutic doses. It has been found to have antioxidant and anti-inflammatory properties, which can be beneficial in the treatment of various diseases. Additionally, it has been shown to have a positive effect on cognitive function and memory, making it a potential candidate for the treatment of cognitive disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 4-(pyridin-3-ylmethylamino)benzoate in lab experiments is its high purity and stability, which ensures reproducibility of results. It is also relatively easy to synthesize, making it accessible to researchers. However, its low solubility in water can be a limitation, which can be overcome by using appropriate solvents or formulation techniques.

Future Directions

There are several future directions for research on Ethyl 4-(pyridin-3-ylmethylamino)benzoate. One of the areas of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. Another area of research is its potential as a tool for chemical biology, particularly in the study of enzyme activity and inhibition. Additionally, its anti-inflammatory and antioxidant properties can be explored for the development of new therapies for various diseases.

Synthesis Methods

Ethyl 4-(pyridin-3-ylmethylamino)benzoate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with pyridine-3-methanol, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to obtain high yields and purity of the compound.

properties

CAS RN

25927-68-8

Product Name

Ethyl 4-(pyridin-3-ylmethylamino)benzoate

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

ethyl 4-(pyridin-3-ylmethylamino)benzoate

InChI

InChI=1S/C15H16N2O2/c1-2-19-15(18)13-5-7-14(8-6-13)17-11-12-4-3-9-16-10-12/h3-10,17H,2,11H2,1H3

InChI Key

HZJRQFQMZRHMRD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CN=CC=C2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CN=CC=C2

Other CAS RN

25927-68-8

solubility

38.4 [ug/mL]

Origin of Product

United States

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